Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
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Overview
Description
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product.
Chemical Reactions Analysis
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form different ring structures.
Common reagents used in these reactions include oxidizing agents, nucleophiles for substitution reactions, and catalysts for cyclization. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antiviral, and antitumor properties.
Medicine: Its kinase inhibitory properties are of interest in drug discovery and development.
Industry: It can be used in the development of new materials and catalysts
Mechanism of Action
The exact mechanism of action of ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. The compound’s ability to inhibit kinase activity is likely responsible for its antitumor and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
- Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-11-8-7(5)13-6(10)4-12-8/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
IAYDIJZYGGGIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=C(N=C12)Br |
Origin of Product |
United States |
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